molecular formula C10H7BrClNO B1442152 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole CAS No. 22087-23-6

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole

Cat. No.: B1442152
CAS No.: 22087-23-6
M. Wt: 272.52 g/mol
InChI Key: FRKSWDFNRDIYKG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Elaboration and Reaction Manifold

4-(Bromomethyl)-2-(4-chlorophenyl)oxazole, as well as its analogues, are utilized as reactive scaffolds in synthetic chemistry. The 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl variant, enable the preparation of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl analogue, in particular, is more reactive than its chloromethyl counterparts and is used in the C-alkylation of stabilized carbanions, as demonstrated in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).

Building Block in Cross-Coupling Reactions

The compound is a versatile building block in cross-coupling reactions. Its palladium-catalyzed cross-coupling reactions enable the synthesis of a range of 2,4-disubstituted oxazoles. The selectivity for the 4-bromomethyl position and subsequent coupling at the 2-chloro-position through Stille or Suzuki reactions are key features in synthesizing various oxazole derivatives (Young, Smith, & Taylor, 2004).

Method for Synthesizing Halomethyl Oxazoles

A method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1.3-oxazoles has been developed using this compound. The process involves reaction with N-bromosuccinimide and N-chlorosuccinimide in acetonitrile, yielding high regioselectivity in moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).

Reactivity with Zinc Dust

In a study exploring the generation and use of zinc derivatives of functionalized oxazoles, 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole was reacted with zinc dust to create a heteroaromatic organozinc derivative. This compound was used in nucleophilic addition reactions with various aldehydes and ketones, demonstrating its potential in synthesizing streptogramin antibiotics like virginiamycin (Gangloff, Aakermark, & Helquist, 1992).

Anticancer and Antimicrobial Agent Synthesis

This compound has also been incorporated into the synthesis of novel biologically potent heterocyclic compounds, which are evaluated for their anticancer and antimicrobial activities. Molecular docking studies indicate their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

4-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKSWDFNRDIYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697956
Record name 4-(Bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22087-23-6
Record name 4-(Bromomethyl)-2-(4-chlorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22087-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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